molecular formula C7H4Cl2F2O3S B2993200 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride CAS No. 1016714-35-4

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2993200
CAS No.: 1016714-35-4
M. Wt: 277.06
InChI Key: HZYSUBKQMDFEGW-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a difluoromethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(difluoromethoxy)benzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and sulfonylating agents like chlorosulfonic acid (ClSO₃H).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl chloride group to sulfonic acid or sulfonamide.

  • Substitution: Substitution reactions at the benzene ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Sulfonic acids, sulfonamides, and other reduced derivatives.

  • Substitution Products: Halogenated, alkylated, and other substituted benzene derivatives.

Comparison with Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)benzoic Acid: A related compound with a carboxylic acid group instead of the sulfonyl chloride group.

  • 3-Chloro-4-(difluoromethoxy)aniline: A compound with an amino group instead of the sulfonyl chloride group.

  • 3-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic Acid: A pyridine derivative with a carboxylic acid group.

Uniqueness: 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and utility compared to its analogs. This group allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYSUBKQMDFEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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